molecular formula C24H17FN2O3 B2838878 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate CAS No. 477857-35-5

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate

Cat. No.: B2838878
CAS No.: 477857-35-5
M. Wt: 400.409
InChI Key: MOZKCUTZLJJSKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the use of a three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and mechanical stirrer. The reaction mixture is heated to reflux, and reagents such as tetrahydrofuran (THF), water, benzamidine hydrochloride monohydrate, potassium bicarbonate, and 4-methoxyphenacyl bromide are added sequentially . The reaction is maintained at reflux for an extended period, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrimidinyl group can produce corresponding amines .

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cellular processes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O3/c1-29-20-10-4-16(5-11-20)22-14-15-26-23(27-22)17-6-12-21(13-7-17)30-24(28)18-2-8-19(25)9-3-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZKCUTZLJJSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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